3-(2,3-Dimethylphenyl)oxolan-3-ol
Description
3-(2,3-Dimethylphenyl)oxolan-3-ol is a substituted oxolane (tetrahydrofuran derivative) featuring a hydroxyl group at the 3-position of the oxolan ring and a 2,3-dimethylphenyl substituent.
The molecular formula of this compound can be inferred as C₁₂H₁₆O₂ (based on substitution patterns), with a molecular weight of approximately 192.25 g/mol. Its stereochemistry and conformational flexibility, influenced by the oxolan ring and aromatic substituent, may affect solubility, stability, and intermolecular interactions.
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-4-3-5-11(10(9)2)12(13)6-7-14-8-12/h3-5,13H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTYALJMJOHRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2(CCOC2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethylphenyl)oxolan-3-ol typically involves multi-step organic reactions. One common approach is the cyclization of 2,3-dimethylphenol with a suitable dihalide under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and a catalyst to facilitate the ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(2,3-Dimethylphenyl)oxolan-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,3-Dimethylphenyl)oxolan-3-ol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of various chemical products, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-(2,3-Dimethylphenyl)oxolan-3-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
3-(2,3-Dimethoxyphenyl)pentan-3-ol
4-(3-Hydroxyphenyl)oxolan-3-ol
- Molecular Formula : C₁₀H₁₂O₃ (inferred from structural data)
- Key Differences :
- The hydroxyl group is retained on the oxolan ring, but the aromatic substituent is a 3-hydroxyphenyl group.
- The para-hydroxyl group on the phenyl ring increases hydrogen-bonding capacity, which may improve crystallinity or biological activity compared to the dimethyl-substituted analog.
(3,3-Dimethyloxolan-2-yl)methanesulfonyl Chloride
3-(3-Furyl)-D-alanine
- Molecular Formula: C₈H₁₁NO₃ (inferred from )
- Key Differences: Incorporates a furan ring instead of an oxolan ring, and an alanine backbone. The presence of an amino acid moiety makes this compound biologically relevant, particularly in peptide synthesis or enzyme studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
